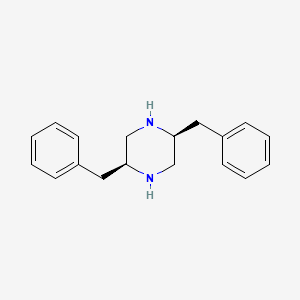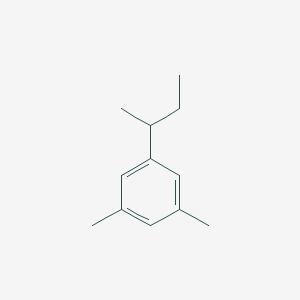
Benzene, 1,3-dimethyl-5-(1-methylpropyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3-dimethyl-5-(1-methylpropyl) is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-5-sec-butylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one 1-methylpropyl group.
准备方法
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反应分析
Benzene, 1,3-dimethyl-5-(1-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). These reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), resulting in the formation of nitro derivatives. Halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Benzene, 1,3-dimethyl-5-(1-methylpropyl) has various scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar aromatic compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a solvent in various chemical processes.
作用机制
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylpropyl) depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles.
In oxidation reactions, the compound’s alkyl side chains are susceptible to attack by oxidizing agents, leading to the formation of oxidized products such as carboxylic acids or ketones.
相似化合物的比较
Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): This compound lacks the 1-methylpropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,3-Dimethyl-5-ethylbenzene: Similar in structure but with an ethyl group instead of a 1-methylpropyl group. This difference affects the compound’s physical properties and reactivity.
1,3-Dimethyl-5-isopropylbenzene: The isopropyl group provides different steric and electronic effects compared to the 1-methylpropyl group, influencing the compound’s behavior in chemical reactions.
The uniqueness of Benzene, 1,3-dimethyl-5-(1-methylpropyl) lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
939-37-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI 键 |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC(=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



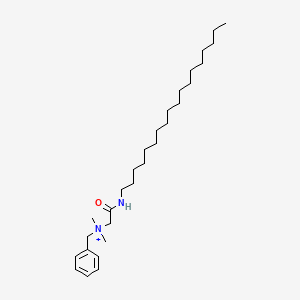
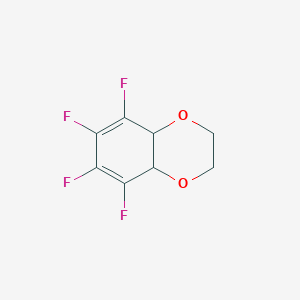
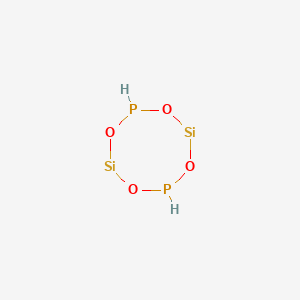
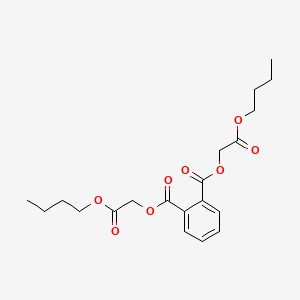

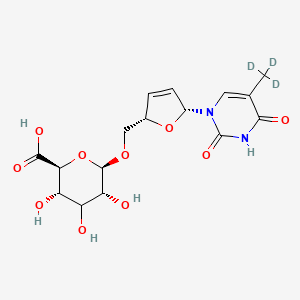



![[30]Annulene](/img/structure/B14747734.png)
